1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid
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Overview
Description
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological properties. The presence of phenyl groups at positions 1 and 5, along with carboxylic acid groups at positions 3 and 4, makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring. The carboxylic acid groups can be introduced through subsequent oxidation reactions using reagents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions. The process begins with the synthesis of the hydrazone intermediate, followed by cyclization and oxidation steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly used to purify the compound .
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid
- 3,5-Diphenyl-1H-pyrazole
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
Uniqueness
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its solubility and reactivity. This structural feature distinguishes it from other pyrazole derivatives and contributes to its diverse range of applications .
Properties
CAS No. |
35280-08-1 |
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Molecular Formula |
C17H12N2O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
1,5-diphenylpyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C17H12N2O4/c20-16(21)13-14(17(22)23)18-19(12-9-5-2-6-10-12)15(13)11-7-3-1-4-8-11/h1-10H,(H,20,21)(H,22,23) |
InChI Key |
NBCLBIHPGKKSNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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